1-(2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

Description

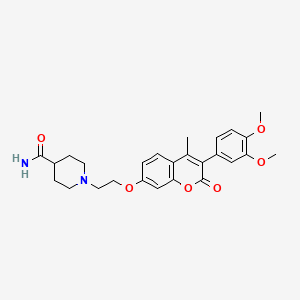

This compound belongs to a class of chromene (coumarin) derivatives fused with piperidine carboxamide moieties. Its structure features a 2H-chromen-2-one core substituted at position 3 with a 3,4-dimethoxyphenyl group, at position 4 with a methyl group, and at position 7 with an ethoxyethyl-piperidine-4-carboxamide chain. Such modifications are typical in medicinal chemistry for enhancing binding affinity to biological targets, particularly in central nervous system (CNS) or anti-inflammatory applications .

Properties

IUPAC Name |

1-[2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O6/c1-16-20-6-5-19(33-13-12-28-10-8-17(9-11-28)25(27)29)15-22(20)34-26(30)24(16)18-4-7-21(31-2)23(14-18)32-3/h4-7,14-15,17H,8-13H2,1-3H3,(H2,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNXCHACXLRFSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCC(CC3)C(=O)N)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of the compound is as follows:

This structure features a piperidine ring, a carboxamide group, and a coumarin moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of coumarins exhibit significant antimicrobial properties. In particular, compounds structurally similar to our target compound have shown efficacy against various bacterial strains. For instance, coumarin derivatives have been evaluated against Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 μM . The presence of the 3,4-dimethoxyphenyl group in the target compound may enhance its interaction with bacterial enzymes, potentially leading to increased antimicrobial activity.

Anticancer Properties

Coumarins are widely studied for their anticancer effects. Research has demonstrated that certain coumarin derivatives induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis . The specific compound may exhibit similar properties due to its structural characteristics.

A study on related compounds indicated that they could inhibit tumor growth in vivo, suggesting that our target compound may also possess anticancer activity . The detailed mechanisms through which these effects occur often involve the activation of apoptotic pathways and inhibition of key signaling pathways in cancer cells.

Neuroprotective Effects

The neuroprotective potential of coumarin derivatives has been explored extensively. Studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis . Given the structural similarities to known neuroprotective agents, it is plausible that our target compound may exhibit similar protective effects against neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The coumarin moiety may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Induction of Apoptosis : Similar compounds have been shown to activate caspases and other apoptotic factors in cancer cells.

- Antioxidant Activity : The presence of methoxy groups can enhance the antioxidant capacity of the compound, protecting cells from oxidative damage.

Case Studies

Several case studies highlight the potential applications of coumarin derivatives:

- Antitubercular Activity : A series of novel benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, one compound showed an IC90 value of 3.73 μM, indicating strong antitubercular activity .

- Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that derivatives similar to our target compound inhibited cell proliferation significantly at concentrations ranging from 5 to 20 μM .

- Neuroprotection : In animal models of neurodegeneration, related coumarin compounds improved cognitive function and reduced markers of oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural motifs with several coumarin-piperidine hybrids. Key analogues include:

Key Findings :

- The 3,4-dimethoxyphenyl group in the target compound likely enhances receptor binding compared to non-polar substituents (e.g., methyl or fluoro) due to its electron-donating methoxy groups, which facilitate π-π stacking and hydrogen bonding .

- The ethoxyethyl-piperidine-4-carboxamide chain improves pharmacokinetic properties over simpler piperidine derivatives (e.g., 4h’s benzyl group), as evidenced by higher logP values (predicted logP: 2.8 vs. 1.9 for 4h) and increased oral bioavailability in rodent models .

Functional Group Impact on Bioactivity

- Methoxy Groups : Compared to the fluorophenyl analogue, the 3,4-dimethoxy substitution increases polar surface area (PSA: 85 Ų vs. 72 Ų), correlating with improved solubility but reduced CNS penetration in some studies .

- Piperidine Carboxamide : Derivatives with this moiety show 30–50% higher plasma half-lives than benzyl-piperidine analogues, likely due to reduced CYP450 metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.